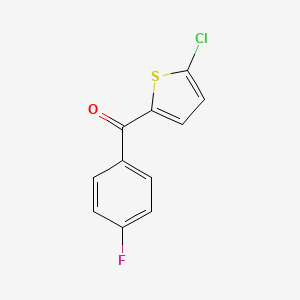

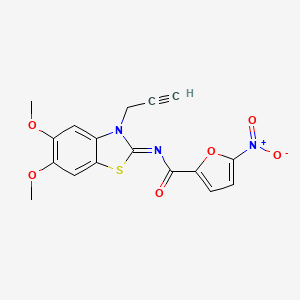

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Molecular Structure Analysis

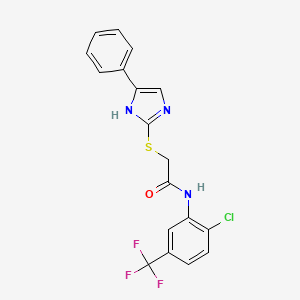

The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The chemical formula is C23H27N5O3S . The InChI key is ZXYIRNXOAJYLCU-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial and Antifungal Activity : Novel sulfonamide derivatives have been synthesized and evaluated for their activity against various microbial strains. Some compounds showed promising activity as antimicrobial agents, indicating potential applications in the development of new therapeutic agents for infectious diseases (Desai et al., 2013).

- Anticancer and Anti-HIV Activities : Certain sulfonamide derivatives have been investigated for their anticancer and anti-HIV activities, with some showing moderate to excellent activity against various cancer cell lines and HIV-1. This highlights their potential use in cancer and HIV/AIDS treatment strategies (Kamel et al., 2010).

Material Science and Organic Synthesis

- Synthesis of Metallophthalocyanines : Research into the synthesis of novel peripherally octa-substituted metallophthalocyanines incorporating sulfonamide moieties suggests applications in materials science, particularly in the development of materials for electronic and photonic devices (Kantekin et al., 2015).

- Development of Fluorinating Agents : The synthesis of chiral fluorinating agents based on sulfonamide structures indicates applications in the field of organic synthesis, providing new methods for the introduction of fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Sun et al., 2008).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells . .

Biochemische Analyse

Biochemical Properties

It is known that the compound has a molecular formula of C23H27N5O3S and an average mass of 453.557 Da .

Molecular Mechanism

It is known to interact with cyclin-dependent kinase 2 in humans , but the nature of these interactions and their effects on gene expression, enzyme inhibition or activation are not yet clear.

Dosage Effects in Animal Models

The effects of different dosages of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide in animal models, including any threshold effects, toxic effects, or adverse effects at high doses, have not been studied .

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-13-10-15(3)19(16(4)11-13)27(24,25)20-18-12-17(7-6-14(18)2)21-8-5-9-26(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYJXOMVVVMJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2798142.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)

![N-benzyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2798147.png)

![2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2798154.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)

![(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2798160.png)